3,4-Dichloro-2-pyridinemethanamine
Overview
Description
3,4-Dichloro-2-pyridinemethanamine is a chemical compound with the molecular formula C6H6Cl2N2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 3rd and 4th positions and an amine group at the 2nd position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2-pyridinemethanamine typically involves the chlorination of 2-pyridinemethanamine. One common method is the nucleophilic substitution reaction where chlorine atoms are introduced into the pyridine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-2-pyridinemethanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophilic species.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3,4-Dichloro-2-pyridinemethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2-pyridinemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the amine group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoro-2-pyridinemethanamine: Similar in structure but with fluorine atoms instead of chlorine.
3,5-Dichloro-2-pyridinemethanamine: Differing in the position of chlorine atoms.
2,4-Dichloro-3-pyridinemethanamine: Another positional isomer with different chemical properties.
Uniqueness
3,4-Dichloro-2-pyridinemethanamine is unique due to the specific positioning of chlorine atoms and the amine group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .
Biological Activity
3,4-Dichloro-2-pyridinemethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound is a pyridine derivative characterized by the presence of two chlorine atoms at the 3 and 4 positions of the pyridine ring. The synthesis typically involves the chlorination of 2-pyridinemethanamine followed by purification processes such as recrystallization or chromatography to obtain the desired purity.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, a study reported that derivatives of this compound showed potent inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range .
The mechanism by which this compound exerts its antimicrobial effects appears to involve interference with bacterial ATP synthase. This enzyme is crucial for ATP production in bacteria, and inhibition leads to energy depletion and cell death. Structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances its inhibitory potency .
Case Studies
- Inhibition of Mycobacterial Growth : A notable study evaluated various analogues of this compound against M. tuberculosis. The most potent derivatives exhibited MIC values as low as 0.06 µg/mL, indicating strong anti-mycobacterial activity with low cytotoxicity towards mammalian cells .
- Cytotoxicity Evaluation : Cytotoxicity assays conducted using VERO cells revealed that while the compound was effective against bacteria, it maintained a high safety profile with IC50 values exceeding 32 µg/mL, suggesting a favorable therapeutic index for potential drug development .
Research Findings Summary
Property | Value/Observation |
---|---|
Chemical Formula | C₆H₆Cl₂N |
MIC against M. tuberculosis | 0.06 µg/mL (most potent derivative) |
Cytotoxicity (IC50) | >32 µg/mL (VERO cells) |
Mechanism | Inhibition of ATP synthase |
Properties
IUPAC Name |
(3,4-dichloropyridin-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-4-1-2-10-5(3-9)6(4)8/h1-2H,3,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLPQZHALVHAHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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